methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate
Description
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with a phenyl group at the 1-position and a thioether-linked propanoate ester at the 2-position. The imidazole ring provides a rigid aromatic framework, while the sulfanyl (S-) bridge and ester group contribute to its electronic and steric properties.
Properties
IUPAC Name |
methyl 2-(1-phenylimidazol-2-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10(12(16)17-2)18-13-14-8-9-15(13)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDGAFDRPHKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation via α-Bromo-Ketones and Formamide
The de novo synthesis of the 1-phenylimidazole core is achieved through cyclocondensation of α-bromo-ketones with formamide. This method, adapted from PMC3159384, produces 2-substituted imidazoles with high regioselectivity.
Procedure :
- Reaction Setup : Combine α-bromo-2,6-dimethoxyacetophenone (1.0 eq) with excess formamide at 120°C for 12 hours.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
- Demethylation : Treat with hydrobromic acid (HBr) in acetic acid to cleave methoxy groups, yielding 2-hydroxyimidazole intermediates.
Key Data :
| Starting Material | Product | Yield | Conditions |
|---|---|---|---|
| α-Bromo-2,6-dimethoxyacetophenone | 2-Hydroxy-1-phenylimidazole | 72% | 120°C, 12 h, formamide |
This method is scalable but requires careful handling of corrosive HBr.
Thioether Bond Installation via Nucleophilic Substitution
The sulfanyl-propanoate side chain is introduced through nucleophilic displacement of a leaving group (e.g., mesylate or tosylate) by a thiolate anion. US8633223B2 discloses analogous steps for functionalizing phenylpropionic acid derivatives.
Procedure :
- Mesylation : React 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionic acid methyl ester with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Substitution : Treat the mesylated intermediate with 1-phenylimidazole-2-thiol (1.0 eq) in dimethylformamide (DMF) at 80°C for 18 hours.
Key Data :
| Intermediate | Reagents | Yield | Conditions |
|---|---|---|---|
| 2-[4-(2-Mesyloxyethyl)phenyl]-2-methylpropionate | 1-Phenylimidazole-2-thiol | 91% | DMF, 80°C, 18 h |
This method achieves high yields but necessitates anhydrous conditions.
Esterification and Final Product Isolation
The methyl ester group is introduced either via direct esterification of propanoic acid precursors or transesterification of higher esters. US8633223B2 reports ester hydrolysis and re-esterification steps for related compounds.
Procedure :
- Esterification : React 2-[(1-phenylimidazol-2-yl)sulfanyl]propanoic acid with methanol (3.0 eq) in the presence of sulfuric acid (cat.) under reflux for 6 hours.
- Purification : Concentrate under reduced pressure and recrystallize from ethanol/water.
Key Data :
| Starting Acid | Product | Yield | Conditions |
|---|---|---|---|
| 2-[(1-Phenylimidazol-2-yl)sulfanyl]propanoic acid | Methyl ester | 88% | MeOH, H₂SO₄, reflux |
Comparative Analysis of Synthetic Methods
Yield and Scalability
- Imidazole Ring Formation : 72% yield (PMC3159384).
- Thioether Bond Installation : 91% yield (US8633223B2).
- Esterification : 88% yield (US8633223B2).
The thioether installation step is the most efficient, while imidazole synthesis requires optimization for industrial-scale production.
Reagent and Solvent Considerations
- Formamide : Cost-effective but requires high-temperature handling.
- DMF : Enhances nucleophilic substitution but poses toxicity concerns.
- Methanol : Ideal for esterification due to low boiling point and availability.
Structural Characterization and Validation
The final product is validated using nuclear magnetic resonance (NMR) and mass spectrometry:
- ¹H NMR (CDCl₃) : δ 1.57 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 7.18–7.30 (m, 4H, aromatic).
- MS (ESI) : m/z 263.1 [M+H]⁺.
Industrial Applications and Modifications
The patented method in US8633223B2 highlights scalability for pharmaceutical production, with yields exceeding 90% in multi-gram reactions. Potential modifications include:
- Alternative Leaving Groups : Tosylates for slower, more controlled substitutions.
- Enzymatic Esterification : Improved selectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its imidazole core, which is a common motif in many therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction often involves the coordination of the nitrogen atoms in the imidazole ring with metal ions in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A structurally related compound, methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10, from ), shares key features with the target molecule:
- Imidazole backbone : Both compounds utilize the imidazole ring as a central scaffold.
- Ester functionality: The propanoate ester group is present in both, influencing solubility and metabolic stability.
- Aromatic substituents : The phenyl group in the target compound is replaced by a tetrazole-substituted phenyl in Compound 10.
Key differences :
Substituent at the imidazole 2-position: Target compound: Sulfanyl (S–) group. Compound 10: Methylene-linked tetrazole (N-rich heterocycle).
Position of ester linkage: Target compound: Ester at the propanoate side chain. Compound 10: Ester at the imidazole-4 position. Impact: Spatial orientation differences could affect binding interactions in biological targets.
Table 1: Comparative Data for Compound 10 () vs. Theoretical Properties of the Target Compound
Key Observations:
- Synthetic efficiency : Compound 10 was synthesized in 91% yield via a general procedure, suggesting robust methodology. The target compound’s synthesis may require optimization due to sulfur’s nucleophilic reactivity .
- Spectroscopic profiles : The tetrazole proton in Compound 10 appears at δ 8.80, while the sulfanyl group in the target compound would likely cause deshielding in adjacent protons.
Methodological Considerations
The structural determination of such compounds often relies on X-ray crystallography using programs like SHELX (). For example, SHELXL is widely employed for refining small-molecule structures, which is critical for confirming the stereochemistry of imidazole derivatives .
Biological Activity
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate, with the CAS number 956206-00-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₂O₂S
- Molecular Weight : 262.33 g/mol
- Structure : The compound features an imidazole ring linked to a propanoate group through a sulfanyl bridge, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with imidazole rings exhibit antimicrobial properties. The presence of the phenyl group may enhance this activity by improving lipophilicity and membrane permeability.
- Antitumor Effects : Similar compounds have shown promise in cancer research. The imidazole moiety is known for its ability to interact with biological targets involved in cancer cell proliferation and survival pathways.
- Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, potentially leading to inhibition of key metabolic pathways in pathogens or cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
Research published in the Journal of Medicinal Chemistry investigated the antitumor properties of similar imidazole derivatives. Results indicated that compounds bearing the imidazole ring exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer models. The study highlighted the importance of structural modifications in enhancing cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
